ESI-05: A Technical Guide to a Selective EPAC2 Antagonist
ESI-05: A Technical Guide to a Selective EPAC2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ESI-05, a selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). ESI-05 has emerged as a critical tool for dissecting the isoform-specific functions of EPAC proteins, which are key mediators of cyclic AMP (cAMP) signaling. This document details the mechanism of action, selectivity, and quantitative data related to ESI-05. Furthermore, it provides detailed experimental protocols for key assays used in its characterization and visualizes the relevant signaling pathways and experimental workflows.
Introduction to ESI-05
ESI-05, with the chemical name 1,3,5-Trimethyl-2-[(4-methylphenyl)sulfonyl]benzene, is a non-cyclic nucleotide small molecule that acts as a potent and selective antagonist of EPAC2.[1][2][3] Unlike many other modulators of cAMP signaling that target the ubiquitously expressed Protein Kinase A (PKA), ESI-05 offers a unique opportunity to investigate the specific roles of EPAC2 in various physiological and pathological processes.[4][5] Its selectivity is attributed to a unique allosteric binding mechanism, making it an invaluable pharmacological probe.[4]
Mechanism of Action and Selectivity
ESI-05 exerts its antagonistic effect by binding to a previously uncharacterized allosteric site on EPAC2.[4] This site is located at the interface of the two cAMP binding domains (CBD-A and CBD-B), a structural feature that is not present in the EPAC1 isoform.[6] This unique binding mode locks EPAC2 in its auto-inhibited conformation, preventing the conformational change required for its activation upon cAMP binding.[4]
This allosteric inhibition mechanism is the basis for ESI-05's remarkable selectivity for EPAC2 over EPAC1 and PKA.[2][4] ESI-05 is completely ineffective at suppressing EPAC1 guanine nucleotide exchange factor (GEF) activity.[2] Furthermore, it does not significantly alter the activity of PKA holoenzymes.[4]
Quantitative Data
The potency and selectivity of ESI-05 have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Target | Assay Condition | IC50 Value (µM) | Reference(s) |
| EPAC2 | cAMP-mediated EPAC2 GEF activity | 0.43 ± 0.05 | [4] |
| Competition with 8-NBD-cAMP binding | 0.4 ± 0.1 | [4] | |
| EPAC1 | cAMP-mediated EPAC1 GEF activity | Ineffective up to 100 µM | [2][6] |
| PKA (Type I and II) | Holoenzyme activation | No significant effect at 25 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ESI-05.
Rap1 Activation Pull-Down Assay
This assay is used to measure the ability of ESI-05 to inhibit EPAC2-mediated activation of the small GTPase Rap1.
Materials:
-
Cells expressing EPAC2 (e.g., HEK293T cells)
-
ESI-05
-
cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) fusion protein coupled to glutathione-agarose beads
-
Wash Buffer (Lysis buffer without protease/phosphatase inhibitors)
-
2x SDS-PAGE Sample Buffer
-
Anti-Rap1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with desired concentrations of ESI-05 for 1 hour. Stimulate the cells with a cAMP analog for 15-30 minutes to activate EPAC2.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Affinity Precipitation: Incubate the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in 2x SDS-PAGE Sample Buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.
FRET-Based Assay for EPAC2 Activation
This in-cell assay monitors the conformational change of an EPAC2-based FRET biosensor upon activation and its inhibition by ESI-05.
Materials:
-
Cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-Epac2-YFP)
-
ESI-05
-
cAMP-elevating agent (e.g., Forskolin or a cell-permeable cAMP analog)
-
Fluorescence plate reader or microscope capable of FRET measurements
Procedure:
-
Cell Plating: Plate cells expressing the EPAC2-FRET biosensor in a multi-well plate suitable for fluorescence measurements.
-
Compound Incubation: Pre-incubate the cells with various concentrations of ESI-05.
-
FRET Measurement: Measure the baseline FRET ratio (e.g., YFP/CFP emission ratio upon CFP excitation).
-
Stimulation: Add a cAMP-elevating agent to the cells.
-
Kinetic FRET Measurement: Immediately begin monitoring the change in the FRET ratio over time. A decrease in FRET indicates EPAC2 activation.
-
Data Analysis: Quantify the change in FRET ratio in the presence and absence of ESI-05 to determine its inhibitory effect.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to map the binding site of ESI-05 and understand the conformational changes it induces in EPAC2.
Materials:
-
Purified EPAC2 protein
-
ESI-05
-
Deuterium oxide (D2O)
-
Quenching buffer (e.g., low pH and low temperature, containing a denaturant)
-
Protease (e.g., pepsin) column
-
LC-MS/MS system
Procedure:
-
Protein-Ligand Incubation: Incubate purified EPAC2 with or without a molar excess of ESI-05.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand complex into a D2O-containing buffer for various time points (e.g., 10s, 1min, 10min).
-
Quenching: Stop the exchange reaction by adding cold, acidic quenching buffer.
-
Proteolysis: Inject the quenched sample onto an online pepsin column for digestion into peptic peptides.
-
LC-MS Analysis: Separate the peptides by reverse-phase chromatography and analyze them by mass spectrometry to measure the mass increase due to deuterium incorporation.
-
Data Analysis: Compare the deuterium uptake of peptides from EPAC2 in the presence and absence of ESI-05. Regions with reduced deuterium uptake in the presence of ESI-05 indicate the binding site or areas of conformational stabilization.[6][7][8][9]
Signaling Pathways and Visualizations
ESI-05 is instrumental in elucidating the downstream signaling pathways specifically mediated by EPAC2.
EPAC2 Signaling Pathway
Upon activation by cAMP, EPAC2 acts as a GEF for the small GTPases Rap1 and Rap2. Activated Rap-GTP then interacts with a variety of downstream effectors to regulate numerous cellular processes, including cell adhesion, secretion, and gene expression.[10][11]
Caption: EPAC2 signaling pathway and the inhibitory action of ESI-05.
Experimental Workflow for ESI-05 Characterization
The characterization of ESI-05 involves a multi-step process from initial screening to in-depth mechanistic studies.
Caption: Experimental workflow for the characterization of ESI-05.
Conclusion
ESI-05 is a highly selective and potent antagonist of EPAC2, offering researchers a powerful tool to investigate the specific functions of this important cAMP effector. Its unique allosteric mechanism of action provides a clear basis for its isoform selectivity. The experimental protocols and data presented in this guide are intended to facilitate the effective use of ESI-05 in dissecting the complex roles of EPAC2 in cellular signaling and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Intracellular cAMP Sensor Epac2 Activation: cAMP-INDUCED CONFORMATIONAL CHANGES IDENTIFIED BY AMIDE HYDROGEN/DEUTERIUM EXCHANGE MASS SPECTROMETRY (DXMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposing a cAMP-site Mystery♦: Mechanism of Intracellular cAMP Sensor Epac2 Activation. AMP-induced Conformational Changes Identified by Amide Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of intracellular cAMP sensor Epac2 activation: cAMP-induced conformational changes identified by amide hydrogen/deuterium exchange mass spectrometry (DXMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epac2-Dependent Rap1 Activation and the Control of Islet Insulin Secretion by Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
